molecular formula C16H18BrNO2S B2937512 4-Bromo-N-(2,3-dimethylphenyl)-2,5-dimethylbenzenesulfonamide CAS No. 2415554-32-2

4-Bromo-N-(2,3-dimethylphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2937512
CAS No.: 2415554-32-2
M. Wt: 368.29
InChI Key: RDPCLNDMHAJVKJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,3-dimethylphenyl)-2,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S. This compound is characterized by the presence of a bromine atom, two methyl groups on the phenyl ring, and a sulfonamide group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2,3-dimethylphenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 2,3-dimethylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2,3-dimethylphenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

4-Bromo-N-(2,3-dimethylphenyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2,3-dimethylphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2,3-dimethylphenyl)benzamide
  • 4-Bromo-N-(2,3-dimethylphenyl)-2-thiophenecarboxamide

Uniqueness

4-Bromo-N-(2,3-dimethylphenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the sulfonamide and bromine functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

4-bromo-N-(2,3-dimethylphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-10-6-5-7-15(13(10)4)18-21(19,20)16-9-11(2)14(17)8-12(16)3/h5-9,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPCLNDMHAJVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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